molecular formula C14H9Cl2N5O4S B4339096 N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4339096
M. Wt: 414.2 g/mol
InChI Key: NNSCNEJUQBWTDR-UHFFFAOYSA-N
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Description

N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a pyrazole ring, and several functional groups, including methoxy, nitro, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the thiazole ring through the reaction of 3,4-dichloroaniline with a thioamide under acidic conditions. The pyrazole ring can be synthesized separately and then coupled with the thiazole intermediate using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N5-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N5O4S/c1-25-13-11(21(23)24)10(19-20-13)12(22)18-14-17-9(5-26-14)6-2-3-7(15)8(16)4-6/h2-5H,1H3,(H,19,20)(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSCNEJUQBWTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-3-METHOXY-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

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